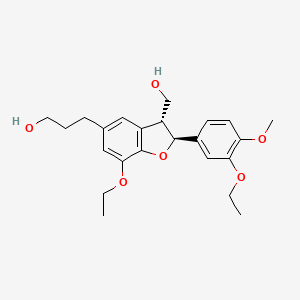
Pde4-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde4-IN-15 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their role in modulating the levels of cyclic adenosine monophosphate, a crucial second messenger involved in various cellular processes. These inhibitors have been extensively studied for their potential therapeutic applications in treating inflammatory and respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pde4-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations . Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure consistency and safety. The scalability of the synthesis is achieved through continuous flow processes and automation .
Chemical Reactions Analysis
Types of Reactions: Pde4-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced activity or stability. These derivatives are further evaluated for their therapeutic potential .
Scientific Research Applications
Pde4-IN-15 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the modulation of cyclic adenosine monophosphate levels. In biology, it is employed to investigate cellular signaling pathways and their regulation. In medicine, this compound is explored for its potential to treat inflammatory diseases, respiratory conditions, and neurological disorders . Additionally, it has industrial applications in the development of new therapeutic agents and drug formulations .
Mechanism of Action
The mechanism of action of Pde4-IN-15 involves the inhibition of phosphodiesterase 4, leading to an increase in cyclic adenosine monophosphate levels. This elevation in cyclic adenosine monophosphate modulates various cellular processes, including inflammation, immune response, and smooth muscle relaxation . The molecular targets of this compound include immune cells, epithelial cells, and neurons, where it exerts its effects by regulating gene expression and protein activity .
Comparison with Similar Compounds
Pde4-IN-15 is compared with other phosphodiesterase 4 inhibitors such as roflumilast, apremilast, and crisaborole. While all these compounds share a common mechanism of action, this compound is unique in its selectivity and potency . Similar compounds include:
- Roflumilast: Used for chronic obstructive pulmonary disease .
- Apremilast: Used for psoriatic arthritis .
- Crisaborole: Used for atopic dermatitis .
This compound stands out due to its specific binding affinity and reduced side effects, making it a promising candidate for further development .
Properties
Molecular Formula |
C23H30O6 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-[(2S,3R)-7-ethoxy-2-(3-ethoxy-4-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol |
InChI |
InChI=1S/C23H30O6/c1-4-27-20-13-16(8-9-19(20)26-3)22-18(14-25)17-11-15(7-6-10-24)12-21(28-5-2)23(17)29-22/h8-9,11-13,18,22,24-25H,4-7,10,14H2,1-3H3/t18-,22+/m0/s1 |
InChI Key |
NWARZTAQZRDFKR-PGRDOPGGSA-N |
Isomeric SMILES |
CCOC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)OC)OCC)CCCO |
Canonical SMILES |
CCOC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC)OCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


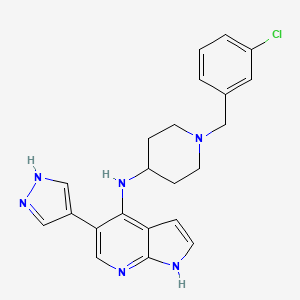

![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)

![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)

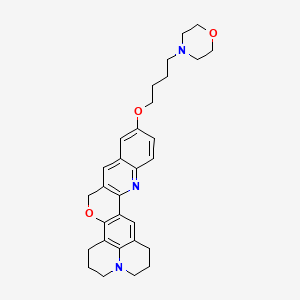
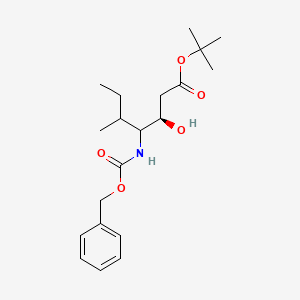
![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
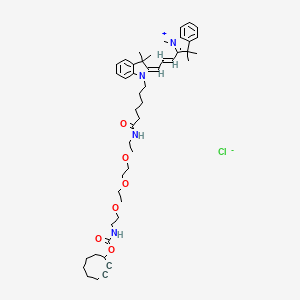

![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)

